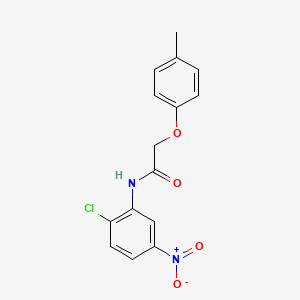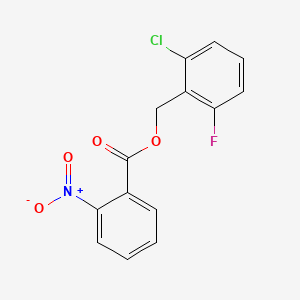![molecular formula C15H19N3O2S B5832158 6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)
6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound with potential applications in scientific research. It is a thieno[2,3-d]pyrimidine derivative that has been synthesized using various methods. The compound has been found to have potential biological activities, and it is currently being studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with specific targets in cells. For example, it has been proposed that the compound may inhibit certain enzymes involved in tumor growth or inflammation.
Biochemical and physiological effects:
Several studies have investigated the biochemical and physiological effects of 6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that the compound can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential biological activities. The compound has been found to have antitumor, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for further research. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the optimal dose and potential side effects of the compound.
Direcciones Futuras
There are several potential future directions for research on 6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate the mechanism of action of the compound and identify specific targets in cells. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further studies are needed to determine the optimal dose and potential side effects of the compound in animal models. Finally, the potential use of the compound in combination with other drugs for cancer treatment should be investigated.
Métodos De Síntesis
There are several methods for synthesizing 6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one. One of the most commonly used methods involves the reaction of 2-bromo-1-(piperidin-1-yl)ethanone with ethyl 2-aminothiophene-3-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research. It has been found to have potential biological activities such as antitumor, anti-inflammatory, and antimicrobial activities. The compound has been tested in vitro and in vivo for its potential use in cancer treatment, and it has shown promising results.
Propiedades
IUPAC Name |
6-ethyl-3-(2-oxo-2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-11-8-12-14(21-11)16-10-18(15(12)20)9-13(19)17-6-4-3-5-7-17/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHAOHRZSATFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5832106.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)

![2-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)

![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)
![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)
![2-[(4-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5832156.png)